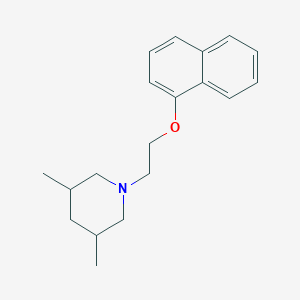
3,5-Dimethyl-1-(2-naphthalen-1-yloxyethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-1-(2-naphthalen-1-yloxyethyl)piperidine is an organic compound with a complex structure that includes a piperidine ring substituted with dimethyl groups and a naphthalen-1-yloxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(2-naphthalen-1-yloxyethyl)piperidine typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 3,5-dimethylpiperidine with 2-naphthalen-1-yloxyethyl bromide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethyl-1-(2-naphthalen-1-yloxyethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the naphthalen-1-yloxyethyl group, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, or other electrophilic reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
3,5-Dimethyl-1-(2-naphthalen-1-yloxyethyl)piperidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 3,5-Dimethyl-1-(2-naphthalen-1-yloxyethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-1-(2-naphthalen-1-yloxyethyl)pyridinium bromide: A similar compound with a pyridinium ring instead of a piperidine ring.
3,5-Dimethyl-1-(2-oxo-2-phenylethyl)pyridinium bromide: Another related compound with a phenylethyl group instead of a naphthalen-1-yloxyethyl group.
Uniqueness
3,5-Dimethyl-1-(2-naphthalen-1-yloxyethyl)piperidine is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications and derivatizations, making it a versatile compound in scientific research.
Propriétés
Numéro CAS |
371959-27-2 |
|---|---|
Formule moléculaire |
C19H25NO |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
3,5-dimethyl-1-(2-naphthalen-1-yloxyethyl)piperidine |
InChI |
InChI=1S/C19H25NO/c1-15-12-16(2)14-20(13-15)10-11-21-19-9-5-7-17-6-3-4-8-18(17)19/h3-9,15-16H,10-14H2,1-2H3 |
Clé InChI |
ZFIZZFZTURMSBT-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CN(C1)CCOC2=CC=CC3=CC=CC=C32)C |
Solubilité |
34.1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


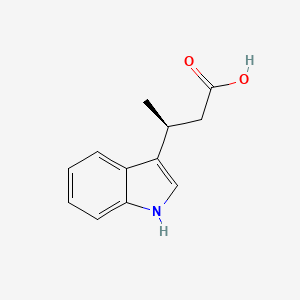
![5-[(2-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14143143.png)
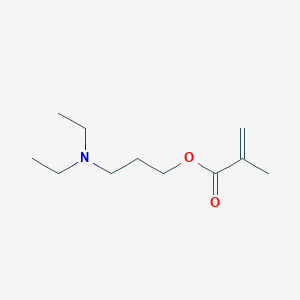
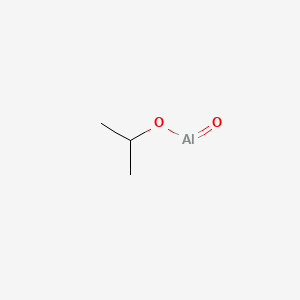
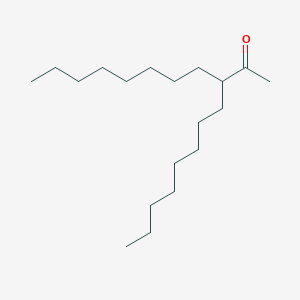
![(5E)-1-[2-(cyclohex-1-en-1-yl)ethyl]-5-{[(3,3-diphenylpropyl)amino]methylidene}-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14143165.png)

![1-ethyl-6-methoxy-1H-benzo[d]imidazole](/img/structure/B14143173.png)
![5-Methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14143177.png)
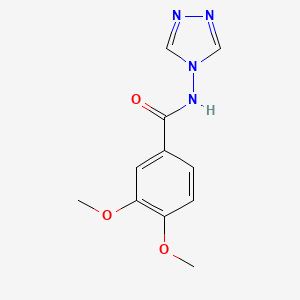

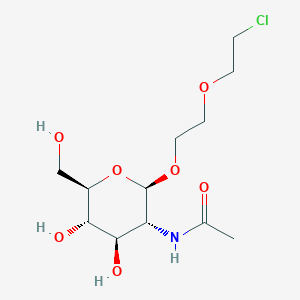
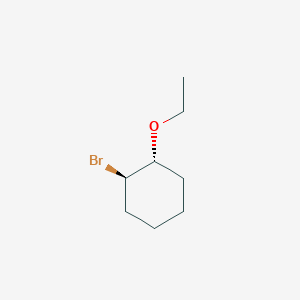
![N-[3-(morpholin-4-yl)propyl]-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B14143203.png)
